Dibutyl sulphoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

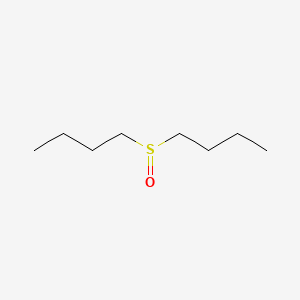

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OS/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWMYOWHQMKBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176070 | |

| Record name | Butane, 1,1'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow hygroscopic solid; mp = 31-34 deg C; [Alfa Aesar MSDS] | |

| Record name | Butyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2168-93-6 | |

| Record name | Dibutyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1'-sulfinylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dibutyl Sulphoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dibutyl sulphoxide (DBSO), a versatile solvent and reagent with applications in various chemical and pharmaceutical contexts. This document details the prevalent synthetic methodologies, focusing on the oxidation of dibutyl sulfide, and outlines effective purification techniques to achieve high-purity DBSO suitable for research and development applications.

Introduction

This compound (DBSO), with the chemical formula (C₄H₉)₂SO, is a polar aprotic solvent and a valuable intermediate in organic synthesis. Its utility stems from its ability to dissolve a wide range of polar and nonpolar compounds, making it an effective medium for various chemical transformations. Furthermore, the sulfinyl group in DBSO can be a key functional moiety in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The production of high-purity DBSO is therefore of significant interest to the scientific community. This guide presents detailed experimental protocols for its synthesis and purification, supported by quantitative data and visual representations of the workflows.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the controlled oxidation of its precursor, dibutyl sulfide. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding dibutyl sulfone.

Oxidation of Dibutyl Sulfide with Hydrogen Peroxide

A widely employed and environmentally conscious method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide with hydrogen peroxide. This method is effective and generally provides high yields of the desired sulfoxide.

This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides.[1]

Materials:

-

Dibutyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (e.g., 4 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dibutyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add 30% aqueous hydrogen peroxide (4 equivalents) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting sulfide), carefully neutralize the resulting solution with an aqueous solution of sodium hydroxide.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

Expected Yield: 90-99%[1]

Purification of this compound

The crude this compound obtained from synthesis may contain unreacted starting material, the over-oxidation product (dibutyl sulfone), and other impurities. Therefore, purification is a critical step to obtain a high-purity product. The primary methods for the purification of this compound are vacuum distillation and recrystallization.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying liquids with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.

Equipment:

-

Standard vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

Procedure:

-

Place the crude this compound in the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Begin to evacuate the system using the vacuum pump.

-

Once the desired pressure is reached, gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

-

Discontinue heating and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. This compound, which is a solid at room temperature, can be purified by this method. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Equipment:

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cooling in an ice bath can be used to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals to remove any residual solvent.

Note on Solvent Selection: A suitable solvent or solvent system for the recrystallization of this compound would need to be determined experimentally. A common approach is to test the solubility of the crude product in various solvents at room and elevated temperatures.

Data Presentation

Table 1: Physical Properties of Dibutyl Sulfide and this compound

| Property | Dibutyl Sulfide | This compound |

| Molecular Formula | C₈H₁₈S | C₈H₁₈OS |

| Molecular Weight | 146.31 g/mol | 162.29 g/mol |

| Boiling Point | 188-189 °C | ~250 °C (decomposes) |

| Melting Point | -79.7 °C | 32-34 °C |

| Density | 0.838 g/mL at 25 °C | 0.937 g/mL at 25 °C |

Table 2: Summary of a General Synthesis Method for this compound

| Parameter | Value |

| Reactants | Dibutyl sulfide, Hydrogen peroxide (30%) |

| Solvent | Glacial acetic acid |

| Molar Ratio | Dibutyl sulfide : H₂O₂ (1 : 4) |

| Reaction Temperature | Room temperature |

| Work-up | Neutralization with NaOH, Extraction with CH₂Cl₂ |

| Reported Yield | 90-99%[1] |

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical relationship of purification methods for crude this compound.

References

Physical and chemical properties of Dibutyl sulphoxide

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Sulphoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBSO), a dialkyl sulfoxide, presents a unique profile of physical and chemical properties that distinguish it from its well-studied lower homolog, dimethyl sulfoxide (DMSO). This technical guide provides a comprehensive overview of the core physical and chemical characteristics of DBSO, with a focus on data relevant to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and characterization, and provides visualizations of relevant chemical processes.

Introduction

This compound (CAS No: 2168-93-6) is an organosulfur compound with the chemical formula C₈H₁₈OS.[1] As a member of the dialkyl sulfoxide family, its properties are influenced by the presence of the polar sulfoxide group and the non-polar butyl chains. This duality imparts a lower polarity and higher lipophilicity compared to DMSO, suggesting distinct potential applications in various chemical and pharmaceutical contexts.[2] This guide aims to consolidate the available technical information on DBSO to facilitate its evaluation and use in research and development.

Physical Properties

This compound is a white to pale yellow hygroscopic solid at room temperature.[1][3] Its physical state is notable, as its melting point is just above typical ambient temperatures. The key physical properties of this compound are summarized in the table below, with a comparison to dimethyl sulfoxide (DMSO) to highlight the influence of the longer alkyl chains.

Table 1: Physical Properties of this compound and Dimethyl Sulphoxide

| Property | This compound | Dimethyl Sulphoxide (DMSO) |

| Molecular Formula | C₈H₁₈OS[1] | (CH₃)₂SO[4] |

| Molecular Weight | 162.30 g/mol [1] | 78.13 g/mol [4] |

| Appearance | White to pale yellow hygroscopic solid[1][3] | Colorless liquid[4] |

| Melting Point | 31-34 °C[1][5][6][7] | 19 °C[4] |

| Boiling Point | 250 °C[5][6][7] | 189 °C[4] |

| Density | 0.832 g/mL at 25 °C[5][6][7] | 1.1004 g/mL[4] |

| Refractive Index (n20/D) | 1.467[5][6][7] | 1.479 |

| Water Solubility | Slightly soluble[5][6] | Miscible[4] |

| Flash Point | 121 °C (250 °F)[6][7] | 87 °C (189 °F) |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the sulfoxide functional group. It can participate in both oxidative and reductive transformations and acts as a ligand in coordination chemistry.[2]

Synthesis

The most common method for synthesizing this compound is through the controlled oxidation of its precursor, dibutyl sulfide.[2] This reaction requires careful control to prevent over-oxidation to the corresponding sulfone.

Reactivity

-

Oxidation and Reduction: this compound can be further oxidized to dibutyl sulfone or reduced to dibutyl sulfide. The choice of reagents and reaction conditions determines the outcome of these transformations.[2]

-

Coordination Chemistry: The polar sulfoxide group allows DBSO to function as a ligand in coordination complexes with various metal ions.[2]

Experimental Protocols

Synthesis of this compound by Oxidation of Dibutyl Sulfide

General Protocol:

-

Dissolution: Dissolve dibutyl sulfide in a suitable organic solvent (e.g., acetic acid or dichloromethane).

-

Oxidation: Slowly add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution while monitoring the temperature. The reaction is often exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the selective formation of the sulfoxide and minimize over-oxidation to the sulfone.

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched, and the product is extracted using an appropriate solvent.

-

Purification: The crude product can be purified by techniques such as distillation under reduced pressure or chromatography.

Analytical Characterization

The characterization of this compound typically involves standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environments in the butyl chains.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the S=O stretching vibration.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2: Spectral Data for this compound

| Technique | Key Features |

| ¹H NMR | Spectral data is available, but specific chemical shifts and coupling constants require access to spectral databases or direct measurement. |

| ¹³C NMR | Spectral data is available, but specific chemical shifts require access to spectral databases or direct measurement. |

| IR Spectroscopy | Characterized by a strong S=O stretch. |

| Mass Spectrometry | Characterized by Low Resolution Mass Spectrometry (LRMS). |

Applications in Drug Development

While this compound itself is not as extensively studied as DMSO in pharmaceutical applications, its properties suggest potential utility. The increased lipophilicity compared to DMSO could be advantageous for the solubilization and delivery of poorly water-soluble drug candidates.[2] The broader family of dialkyl sulfoxides, particularly DMSO, is widely used in drug discovery and development as a solvent and a penetration enhancer for topical formulations.[8]

Potential Applications:

-

Solvent for Active Pharmaceutical Ingredients (APIs): Its ability to dissolve a range of organic compounds could make it a useful solvent in drug formulation.[9]

-

Excipient in Topical Formulations: The balance of polar and non-polar characteristics might allow it to function as a penetration enhancer, similar to DMSO, potentially with different efficacy or skin tolerance profiles.

Visualizations

Experimental Workflow: Synthesis of Dialkyl Sulfoxides

The following diagram illustrates a generalized workflow for the synthesis of a dialkyl sulfoxide, such as this compound, through the oxidation of the corresponding sulfide.

Signaling Pathway Modulation by a Related Compound: DMSO

While no specific signaling pathways modulated by this compound have been identified in the reviewed literature, its close analog, DMSO, has been shown to affect various cellular pathways. The following diagram illustrates some of the known interactions of DMSO, which may serve as a starting point for investigating the biological effects of DBSO. It is critical to note that this pathway is for DMSO and not this compound.

Conclusion

This compound is a hygroscopic, low-melting solid with distinct physical and chemical properties compared to DMSO. Its increased lipophilicity and lower polarity may offer advantages in specific applications, particularly as a solvent for non-polar compounds. While its role in drug development is not yet well-defined, its relationship to the widely used DMSO suggests that further investigation into its potential as a pharmaceutical excipient is warranted. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this compound in their work. Further studies are needed to fully elucidate its biological activity and potential applications in modulating cellular signaling pathways.

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. rsc.org [rsc.org]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. DI-N-BUTYL SULFOXIDE(2168-93-6) 1H NMR spectrum [chemicalbook.com]

- 5. pharmtech.com [pharmtech.com]

- 6. rsc.org [rsc.org]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

Dibutyl sulphoxide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dibutyl sulphoxide (DBSO), a dialkyl sulfoxide with increasing relevance in various scientific domains. This document details its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents a thorough analysis of its molecular structure supported by spectroscopic data. The guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science, offering in-depth information for practical laboratory applications and theoretical understanding.

Chemical and Physical Properties

This compound, with the CAS number 2168-93-6 , is an organosulfur compound characterized by a sulfinyl functional group flanked by two butyl chains. Its molecular formula is C8H18OS. The extended alkyl chains, in comparison to its well-known counterpart dimethyl sulfoxide (DMSO), impart distinct physical and chemical properties.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 2168-93-6 |

| Molecular Formula | C8H18OS |

| Molecular Weight | 162.30 g/mol |

| Appearance | White to pale yellow hygroscopic solid |

| Melting Point | 31-34 °C |

| Boiling Point | 250 °C |

| Density | 0.832 g/mL at 25 °C |

| Refractive Index (nD20) | 1.467 |

| Flash Point | 121 °C (250 °F) |

Molecular Structure

The molecular structure of this compound features a central sulfur atom double-bonded to an oxygen atom and single-bonded to two n-butyl groups. The sulfur atom is sp3 hybridized, resulting in a trigonal pyramidal geometry. This structure gives rise to a polar sulfinyl group and nonpolar alkyl chains, an amphiphilic character that influences its solubility and coordinating properties.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

The 1H and 13C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ | 2.65 | Triplet | 4H | α-CH₂ |

| δ | 1.75 | Multiplet | 4H | β-CH₂ |

| δ | 1.45 | Multiplet | 4H | γ-CH₂ |

| δ | 0.95 | Triplet | 6H | δ-CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| δ | 52.5 | α-C |

| δ | 24.5 | β-C |

| δ | 22.0 | γ-C |

| δ | 13.8 | δ-C |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960, ~2870 | C-H stretching |

| ~1465 | C-H bending |

| ~1050 | S=O stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Assignment |

| 162 | [M]⁺ (Molecular ion) |

| 105 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of this compound via Oxidation of Dibutyl Sulfide

The most common method for the preparation of this compound is the oxidation of its corresponding sulfide, dibutyl sulfide. A well-established and efficient method utilizes hydrogen peroxide as the oxidizing agent.[1]

Materials:

-

Dibutyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (4 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dibutyl sulfide (2 mmol) in glacial acetic acid (2 mL).

-

To this solution, slowly add hydrogen peroxide (8 mmol, 30% aqueous solution) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting sulfide spot on TLC), neutralize the resulting solution with a 4 M aqueous NaOH solution.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

This method provides a green and highly selective route to this compound, with reported yields often exceeding 90%.[1]

Applications in Research and Development

While dimethyl sulfoxide (DMSO) is a widely recognized solvent and reagent, this compound offers a more lipophilic alternative, making it suitable for specific applications where different solubility characteristics are required.

Coordination Chemistry and Solvent Extraction

The sulfoxide group in this compound is a potent ligand for metal ions. It can coordinate to metals through either the oxygen or the sulfur atom, a property known as linkage isomerism. This makes it a valuable ligand in coordination chemistry and a useful extractant in solvent extraction processes for the separation of metal ions. For instance, it has been used in the extraction of thorium(IV) from nitric acid solutions.

The workflow for a typical solvent extraction process involving this compound can be visualized as follows:

Organic Synthesis

In organic synthesis, sulfoxides can serve as chiral auxiliaries and intermediates. The sulfur atom in an unsymmetrical sulfoxide is a stereocenter. While this compound itself is achiral, derivatives with different alkyl groups can be used in asymmetric synthesis. Furthermore, the sulfoxide group can be used to direct chemical reactions and can be subsequently removed or transformed into other functional groups.

Conclusion

This compound is a versatile organosulfur compound with a unique set of properties that make it a valuable tool for researchers in various fields. Its synthesis is straightforward, and its distinct characteristics compared to other dialkyl sulfoxides open up possibilities for its use in specialized applications, from coordination chemistry and solvent extraction to organic synthesis. This guide provides the essential technical information to facilitate its effective use in a laboratory setting.

References

Spectroscopic Profile of Dibutyl Sulphoxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dibutyl Sulphoxide (DBSO), a versatile organosulfur compound. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Data Reference |

| ¹H NMR | Not specified | A spectrum is available in the electronic supplementary information from a 2011 article in Organic & Biomolecular Chemistry. |

| ¹³C NMR | Not specified | A spectrum is available in the electronic supplementary information from a 2011 article in Organic & Biomolecular Chemistry.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| S=O Stretch | ~1044 | [1][2] |

Table 3: Mass Spectrometry (MS) Data

| Technique | Parameter | Observed Value (m/z) | Reference |

| Low-Resolution Mass Spectrometry (LRMS) | [M+H]⁺ | 163 | [1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Top 3 Peaks | 29, 41, 57 | [3] |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Glass wool

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound.

Materials:

-

This compound sample (liquid, as its melting point is 31-34°C)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

-

Pipette

-

Cleaning solvent (e.g., isopropanol or acetone)

-

Lens tissue

Procedure (using ATR):

-

Background Scan:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

-

Procedure (using salt plates for a thin film):

-

Background Scan:

-

Place the empty salt plate holder in the spectrometer and run a background scan.

-

-

Sample Preparation:

-

Place one or two drops of liquid this compound onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder and acquire the spectrum.

-

-

Cleaning:

-

Disassemble the salt plates and clean them immediately with a suitable dry solvent. Store them in a desiccator.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the micromolar to picomolar concentration range) in a suitable solvent. The solvent should be compatible with the ESI source.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum. For enhanced accuracy, data can be acquired in both positive and negative ion modes. To observe the [M+H]⁺ ion, a small amount of acid (e.g., formic acid) can be added to the sample solution.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern, if any, to gain structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of Dibutyl Sulphoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Dibutyl sulphoxide (DBSO) is an organosulfur compound with potential applications as a solvent and in chemical synthesis. A comprehensive understanding of its solubility in various organic solvents is crucial for its effective utilization in research and industrial processes. This technical guide provides a summary of the known physicochemical properties of this compound and discusses its expected solubility behavior in different classes of organic solvents. Due to a notable scarcity of publicly available quantitative solubility data, this document also furnishes a detailed experimental protocol for the reliable determination of sulphoxide solubility.

Introduction

This compound [(CH₃(CH₂)₃)₂SO], also known as DBSO, is a member of the sulfoxide family, characterized by a sulfinyl functional group flanked by two butyl chains. While its lower homologue, dimethyl sulfoxide (DMSO), is one of the most extensively studied and utilized aprotic polar solvents, the properties of DBSO are less documented. The presence of the polar sulfinyl group combined with the nonpolar nature of the two butyl chains imparts an amphiphilic character to the molecule, suggesting a complex solubility profile. This guide aims to consolidate the available information on DBSO's properties and provide a framework for understanding and determining its solubility in organic media.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior as a solvent and solute.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈OS | [1] |

| Molecular Weight | 162.29 g/mol | [1] |

| Melting Point | 31-34 °C | [2][3] |

| Boiling Point | 250 °C | [2][3] |

| Density | 0.832 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.467 | [3] |

| Water Solubility | Slightly soluble | [2][3] |

| Appearance | White to pale yellow hygroscopic solid | [1] |

Solubility Profile in Organic Solvents

The DBSO molecule possesses a highly polar sulfoxide group (S=O) and two non-polar n-butyl chains. This dual character suggests that its solubility will be significantly influenced by the polarity of the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): DBSO is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions between the sulfoxide group and the polar functional groups of the solvent.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Moderate to good solubility is anticipated. The oxygen atom of the sulfoxide group can act as a hydrogen bond acceptor. However, the non-polar butyl chains may limit miscibility with lower-chain alcohols.

-

Non-polar Solvents (e.g., Hexane, Toluene, Xylene): The presence of the two butyl groups suggests that DBSO will have a higher solubility in non-polar solvents compared to its shorter-chain analogue, DMSO. It is used in the extraction of thorium(IV) from nitric acid solutions in xylene, indicating solubility in this aromatic hydrocarbon.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the ability of these solvents to engage in dipole-dipole interactions.

It is important to note that these are expected trends, and empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.[4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator shaker

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid DBSO at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant liquid using a syringe. To avoid drawing in solid particles, it is recommended to pre-warm the syringe to the experimental temperature. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate. Dilute the sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent): Solubility = (mass of DBSO in sample / mass of solvent in sample) * 100

-

Solubility (mol/L): Solubility = (moles of DBSO in sample / volume of sample in L)

-

Validation: To ensure the attainment of equilibrium, it is recommended to approach equilibrium from both undersaturated and supersaturated conditions. For the latter, a solution can be heated to a higher temperature to dissolve more solute and then cooled to the target temperature to allow for precipitation.

Visualizations

The following diagrams illustrate the logical flow of this guide and the experimental workflow for solubility determination.

Caption: Logical workflow of the technical guide on DBSO solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, its molecular structure provides a basis for predicting its solubility behavior. The amphiphilic nature of DBSO suggests a broad solubility range across polar and non-polar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for their determination. Further research to quantify the solubility of DBSO in a comprehensive set of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

In-Depth Technical Guide: Health and Safety Data for Dibutyl Sulphoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for Dibutyl sulphoxide (DBSO). The information is intended to support risk assessments and ensure safe handling in a laboratory and drug development setting. All quantitative data is summarized in tables for clarity, and likely experimental methodologies for key toxicological endpoints are detailed based on internationally recognized guidelines.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound. Its physical and chemical properties are crucial for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Molecular Formula | C8H18OS | [1][2][3] |

| Molecular Weight | 162.30 g/mol | [1][4][5] |

| CAS Number | 2168-93-6 | [1][2][3][4] |

| Appearance | White to pale yellow hygroscopic solid | [1] |

| Melting Point | 31-34 °C | [1][2][3] |

| Boiling Point | 250 °C | [2][3][5] |

| Density | 0.832 g/mL at 25 °C | [2][3][5] |

| Flash Point | 121 °C (249.8 °F) | [6] |

| Water Solubility | Slightly soluble | [2][3] |

| Refractive Index | n20/D 1.467 | [2][3][5] |

Toxicological Data

The available toxicological data for this compound is limited. The primary acute toxicity data point found is an intraperitoneal LD50 in rats.

| Test | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Intraperitoneal | 378 mg/kg | [1][7] |

Hazard Identification and Precautions

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

In case of eye contact: Flush eyes with water as a precaution.[7]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy, young adult rodents (e.g., rats) are used. At least 5 animals of the same sex are used for each dose level.[4]

-

Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4] Doses are chosen based on a preliminary range-finding test.

-

Observation Period: Animals are observed for at least 14 days.[4] The time of onset, duration, and disappearance of toxicity signs, as well as the time of death, are recorded.[4]

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[4] All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[4]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animal: The albino rabbit is the preferred species.[8]

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[8] An untreated skin area serves as a control.

-

Exposure: The exposure duration is 4 hours.[8] After exposure, the residual test substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[8] The degree of irritation is scored.

-

Classification: The substance is considered an irritant if responses persist to the end of the 14-day observation period.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animal: The albino rabbit is the preferred species.[5]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[2][5] The other eye remains untreated and serves as a control.[2][5]

-

Procedure: The test is initially performed on a single animal.[1][5] If corrosive or severe irritant effects are observed, no further testing is conducted.[1] If not, the response is confirmed in up to two additional animals.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5] Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.[2] The observation period should be sufficient to assess the reversibility of the effects.[2]

Potential Signaling Pathways

The precise mechanism of toxicity for this compound has not been elucidated in the available literature. However, for sulfoxides in general, and their parent compound Dimethyl sulfoxide (DMSO), interactions with cellular membranes and proteins are known. Oxidative stress is a potential pathway, as sulfoxides can be metabolized and potentially generate reactive oxygen species.

Below is a generalized logical workflow for assessing the potential toxicity of a chemical substance.

References

Toxicological Profile of Dibutyl Sulphoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available toxicological information for Dibutyl sulphoxide. It is critical to note that publicly accessible, in-depth toxicological data for this specific compound is exceedingly scarce. Much of the available literature focuses on the similarly named but structurally distinct compound, Dibutyl Phthalate (DBP). Therefore, this document highlights the significant data gaps in the toxicological profile of this compound.

Executive Summary

This compound is a chemical compound for which a comprehensive toxicological profile is not well-established in publicly available scientific literature. The majority of accessible information is limited to acute toxicity data derived from a single animal study. There is a notable absence of data regarding its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and specific metabolic pathways. This lack of information presents a significant challenge in assessing its potential risk to human health and the environment. Professionals in research and drug development should exercise caution and consider the necessity of commissioning specific toxicological studies to fill these critical data gaps before any significant use or exposure.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Di-n-butyl sulfoxide, Butyl sulfoxide | [1] |

| CAS Number | 2168-93-6 | [2] |

| Molecular Formula | C8H18OS | [1] |

| Molecular Weight | 162.30 g/mol | [1] |

| Physical State | Solid | [3] |

| Melting Point | 31 - 34 °C | [3] |

| Boiling Point | 249 - 251 °C | [3] |

| Flash Point | 121 °C | [3] |

| Solubility | No data available | [2] |

Toxicological Data

The available quantitative toxicological data for this compound is limited to acute toxicity.

Acute Toxicity

A single study reported the median lethal dose (LD50) following intraperitoneal administration in rats.

| Route of Administration | Species | LD50 | Observed Effects |

| Intraperitoneal | Rat | 378 mg/kg | Dyspnea (difficulty breathing)[1][2] |

No data is available for acute oral, dermal, or inhalation toxicity.

Genotoxicity

There are no available studies on the genotoxic potential of this compound. Standard assays to evaluate gene mutations, chromosomal damage, or DNA repair inhibition have not been reported for this compound.

Carcinogenicity

No carcinogenicity bioassays in animals have been conducted for this compound[2]. The International Agency for Research on Cancer (IARC) has not classified this compound.

Reproductive and Developmental Toxicity

There is no available information on the potential reproductive or developmental toxicity of this compound.

Metabolism and Pharmacokinetics

The metabolic pathways and pharmacokinetic profile of this compound have not been characterized. Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not available in the public domain.

Experimental Protocols

Due to the lack of published in-depth toxicological studies, detailed experimental protocols for the assessment of this compound's toxicity are not available. For future research, standardized protocols for various toxicological endpoints should be followed. A general workflow for assessing the genotoxicity of a chemical is provided below as a reference.

Signaling Pathways

There is no information available in the scientific literature regarding the effects of this compound on any cellular signaling pathways.

Data Gaps and Future Directions

The toxicological profile of this compound is largely incomplete. To enable a proper risk assessment, the following studies are essential:

-

Acute Toxicity: Oral, dermal, and inhalation LD50 studies.

-

Genotoxicity: A battery of in vitro tests (e.g., Ames test, in vitro micronucleus assay) and, if positive, in vivo follow-up studies.

-

Chronic Toxicity: Repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity: Long-term animal bioassays.

-

Reproductive and Developmental Toxicity: Studies to assess effects on fertility, reproduction, and embryonic/fetal development.

-

Metabolism and Pharmacokinetics: Studies to understand the ADME properties of the compound.

Conclusion

Based on the currently available data, a comprehensive assessment of the toxicological risks associated with this compound exposure is not possible. The single available acute toxicity value suggests a moderate level of toxicity via the intraperitoneal route. However, the absence of data for other routes of exposure and other toxicological endpoints means that its potential hazards remain largely unknown. Researchers and drug development professionals should treat this compound as a compound with an unknown toxicological profile and handle it with appropriate safety precautions. Further research is critically needed to adequately characterize its toxicological properties.

References

Dibutyl Sulphoxide: An In-depth Technical Guide on Environmental Impact and Degradation

Affiliation: Google Research

Abstract

Dibutyl sulphoxide (DBSO) is an organosulfur compound with the chemical formula (C₄H₉)₂SO. While it has applications in various chemical syntheses, a comprehensive understanding of its environmental impact and degradation pathways is markedly deficient in publicly available scientific literature. This technical guide synthesizes the limited existing data on DBSO, addresses significant data gaps by providing read-across information from analogous compounds, and outlines the standardized experimental protocols required to robustly assess its environmental fate and ecotoxicity. This document is intended for researchers, scientists, and drug development professionals who may utilize DBSO and require a thorough understanding of its environmental profile.

Introduction

This compound (CAS No: 2168-93-6) is a member of the sulfoxide family of organic compounds. Its physicochemical properties, particularly its polarity and solvent capabilities, make it a compound of interest in chemical research and development. However, the introduction of any chemical into wider use necessitates a thorough evaluation of its potential environmental consequences. At present, there is a significant lack of empirical data concerning the ecotoxicity, biodegradability, and environmental persistence of DBSO. Safety Data Sheets (SDS) for DBSO often state that it contains "no substances known to be hazardous to the environment or not degradable in waste water treatment plants," yet concurrently report "no information available" for crucial endpoints such as persistence, degradability, and bioaccumulation potential[1].

This guide aims to:

-

Present the known physicochemical and toxicological properties of this compound.

-

Summarize the critical data gaps in its environmental profile.

-

Provide a comparative analysis using data from the structurally similar compound, Dimethyl sulfoxide (DMSO), and the related compound, Dibutyl sulphide.

-

Detail the standard experimental protocols necessary to determine the environmental impact and degradation of DBSO.

-

Propose the use of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, for preliminary risk assessment.

Physicochemical Properties and Mammalian Toxicity

A summary of the known properties of this compound is presented in Table 1. Limited toxicological data is available, with an acute intraperitoneal LD50 of 378 mg/kg in rats, indicating moderate acute toxicity in mammals via this route of exposure[2][3].

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈OS | [2] |

| Molecular Weight | 162.30 g/mol | [2] |

| CAS Number | 2168-93-6 | [1] |

| Appearance | White to pale yellow hygroscopic solid | [2] |

| Melting Point | 31-34 °C | [1] |

| Boiling Point | 249-251 °C | [1] |

| Density | 0.832 g/mL at 25 °C | |

| Flash Point | 121 °C (closed cup) | [1] |

| Acute Mammalian Toxicity | LD50 (Rat, intraperitoneal) = 378 mg/kg | [2][3] |

Environmental Fate and Ecotoxicity: A Data Gap Analysis

A thorough review of scientific literature reveals a significant absence of empirical data on the environmental fate and ecotoxicity of this compound. To provide context and a basis for preliminary assessment, a read-across approach is employed, utilizing data from Dimethyl sulfoxide (DMSO), the most well-studied sulfoxide, and Dibutyl sulphide, which shares the butyl chains and sulfur atom (in a different oxidation state).

Read-Across from Dimethyl Sulfoxide (DMSO)

DMSO is a widely used solvent and is generally considered to have low ecotoxicity. However, studies have shown that it can induce metabolic and behavioral changes in aquatic organisms, even at low concentrations[4][5]. Table 2 summarizes the ecotoxicological data for DMSO.

| Endpoint | Organism | Value (mg/L) | Test Guideline / Reference |

| Acute Toxicity (Fish) | Danio rerio (Zebra fish) | LC50 > 25,000 | OECD 203[6] |

| Acute Toxicity (Invertebrate) | Daphnia magna (Water flea) | EC50 = 24,600 | OECD 202[6] |

In terms of degradation, DMSO is readily biodegradable. However, its degradation can lead to the formation of metabolites like dimethyl sulfide and dimethyl sulfone[7]. The oxidation of DMSO by advanced oxidation processes can yield methanesulfinate, methanesulfonate, formaldehyde, and formic acid[8].

Insights from Dibutyl Sulphide

While not a sulfoxide, Dibutyl sulphide provides insight into the potential toxicity of the butyl-sulfur structure. The Safety Data Sheet for Dibutyl sulphide explicitly states that it is "Toxic to aquatic life"[9]. This suggests that the presence of butyl groups attached to a sulfur atom may be a source of aquatic toxicity, a concern that should be investigated for DBSO.

Recommended Experimental Protocols for Environmental Assessment

To address the identified data gaps, a suite of standardized tests should be conducted. The following sections detail the recommended experimental protocols based on OECD guidelines.

Biodegradability Testing

The "readily biodegradable" status of DBSO should be assessed using one of the OECD 301 series tests. The OECD 301B (CO₂ Evolution Test) is a suitable method.

Experimental Protocol: OECD 301B - CO₂ Evolution Test

-

Test System: A defined volume of mineral medium is inoculated with microorganisms from a sewage treatment plant.

-

Test Substance Addition: this compound is added as the sole source of organic carbon at a concentration of 10-20 mg/L.

-

Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (20-24°C) for 28 days.

-

CO₂ Measurement: The amount of CO₂ evolved from the microbial degradation of DBSO is measured at regular intervals. This can be done by trapping the CO₂ in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using an infrared CO₂ analyzer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) based on the chemical formula of DBSO. A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test period.

Workflow for OECD 301B Biodegradability Test.

Aquatic Ecotoxicity Testing

A baseline set of acute aquatic toxicity tests should be performed on representatives of three trophic levels: fish, aquatic invertebrates, and algae.

Experimental Protocols:

-

Fish, Acute Toxicity Test (OECD 203): Typically conducted on rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio). Fish are exposed to a range of DBSO concentrations for 96 hours, and the LC50 (the concentration lethal to 50% of the test population) is determined.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to various concentrations of DBSO for 48 hours. The EC50 (the concentration causing immobilisation in 50% of the daphnids) is calculated.

-

Alga, Growth Inhibition Test (OECD 201): A green alga species (e.g., Raphidocelis subcapitata) is exposed to different concentrations of DBSO for 72 hours. The inhibition of growth is measured, and the EC50 (the concentration causing a 50% reduction in growth rate) is determined.

Standard Aquatic Ecotoxicity Testing Scheme.

Potential Degradation Pathways

In the absence of experimental data for DBSO, a hypothetical microbial degradation pathway can be proposed based on known metabolic routes for alkylated compounds and sulfoxides. The primary routes of attack would likely be oxidation of the sulfur atom or oxidation of the butyl chains.

-

Sulfoxidation: The sulfoxide moiety could be oxidized to the corresponding sulfone, Dibutyl sulfone. This is a common metabolic pathway for sulfoxides.

-

Omega- and Beta-Oxidation of Alkyl Chains: The terminal methyl group of a butyl chain could be oxidized to a carboxylic acid (omega-oxidation), followed by sequential two-carbon cleavage (beta-oxidation).

Hypothetical Microbial Degradation Pathways for DBSO.

In Silico Assessment: QSAR

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of toxicity. QSAR models use the chemical structure of a compound to predict its properties, including ecotoxicity. Various freely available and commercial software packages (e.g., ECOSAR) can be used to predict the acute toxicity (LC50/EC50) of DBSO to fish, daphnia, and algae based on its structural similarity to other tested compounds. While not a substitute for experimental data, QSAR results are valuable for prioritizing testing needs and for preliminary risk assessment.

Conclusion and Recommendations

There is a critical lack of data on the environmental impact and degradation of this compound. The available information is insufficient to perform a credible environmental risk assessment. Based on this review, the following actions are recommended:

-

Data Generation: A comprehensive suite of environmental testing should be commissioned for DBSO, including, at a minimum, an OECD 301 ready biodegradability test and acute ecotoxicity tests on fish, daphnia, and algae (OECD 203, 202, and 201).

-

Metabolite Identification: During biodegradation studies, analytical methods should be employed to identify the primary degradation products to assess their potential for persistence or toxicity.

-

In Silico Screening: QSAR modeling should be performed to provide preliminary estimates of toxicity and to help guide the design of future ecotoxicological studies.

-

Cautious Use: Until robust environmental data is available, professionals using DBSO should handle it with the assumption that it may have aquatic toxicity and may not be readily biodegradable, implementing appropriate waste disposal procedures to prevent its release into the environment.

This technical guide highlights the necessity of applying established environmental testing principles to compounds like this compound to ensure that their use does not lead to unforeseen environmental consequences.

References

- 1. rxmarine.com [rxmarine.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toxicology.org [toxicology.org]

- 5. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A metabolomic analysis on the toxicological effects of the universal solvent, dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of Dibutyl Sulphoxide and the Principles of Polymorphism

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Dibutyl sulphoxide (DBSO) is a dialkyl sulfoxide with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its structural properties is crucial for its application, particularly in drug development where solid-state characteristics can significantly influence a drug's performance. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the structure of this compound.

A key finding of this report is the notable absence of publicly available data on the solid-state crystal structure and polymorphism of this compound. Despite extensive searches of scientific databases, no single-crystal X-ray diffraction data or studies on its polymorphic forms have been identified. The available structural information is limited to its liquid state, which has been investigated through X-ray diffraction and molecular dynamics simulations.

This guide will first present the known physical and chemical properties of this compound, followed by a detailed summary of its liquid structure. In the absence of specific data for DBSO, a general yet in-depth overview of the principles of polymorphism and the standard experimental protocols for its characterization is provided. This includes methodologies for single-crystal and powder X-ray diffraction, as well as thermal analysis techniques. A generalized workflow for polymorphism screening is also presented to guide researchers in the potential future characterization of the solid-state forms of DBSO or other active pharmaceutical ingredients.

Physicochemical Properties of this compound

This compound is a hygroscopic, colorless to pale yellow solid or liquid at room temperature, with a melting point in the range of 31-34°C. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₈OS |

| Molar Mass | 162.30 g/mol |

| Melting Point | 31-34 °C |

| Boiling Point | 250 °C |

| Density | 0.832 g/mL at 25 °C |

| Appearance | White to pale yellow hygroscopic solid |

| Solubility in Water | Slightly soluble |

The Liquid Structure of this compound

While the solid-state structure of this compound remains uncharacterized, its liquid structure has been investigated at 320 K using synchrotron high-energy X-ray diffraction and molecular dynamics simulations.[1][2][3][4]

The study revealed a distinct degree of structural differentiation between the polar sulfoxide group and the apolar butyl chains at the nanometer scale. This is evidenced by a low Q peak in the X-ray diffraction pattern, which suggests a characteristic distance of approximately 1 nm between polar and apolar domains.[1][2][3]

Similar to other dialkyl sulfoxides like dimethyl sulfoxide (DMSO), DBSO exhibits self-association in the liquid state due to strong dipole-dipole correlations. However, the study indicated that hydrogen bonding between the sulfoxide oxygen and the butyl chain hydrogens is of limited extent.[1][2][3]

Polymorphism: A Critical Aspect in Drug Development

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5][6][7] These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. This can lead to significant differences in physicochemical properties such as:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

-

Melting Point and Stability: Influencing manufacturing processes and shelf-life.

-

Mechanical Properties: Such as tabletability and flowability of powders.

Given these potential impacts, a thorough investigation of polymorphism is a critical step in the development of any new drug substance.

Experimental Protocols for Polymorph Characterization

A variety of analytical techniques are employed to identify and characterize polymorphic forms.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a compound.[8][9][10]

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or by sublimation. This is often the most challenging step.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphic purity.[11][12][13]

Methodology:

-

Sample Preparation: A finely powdered sample of the material is prepared.

-

Data Collection: The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles.

-

Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of a material.[14][15]

Methodology:

-

DSC: A small amount of the sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. This can detect melting points, phase transitions, and crystallization events.

-

TGA: The mass of a sample is monitored as a function of temperature or time. This is useful for detecting desolvation or decomposition events.

Generalized Workflow for Polymorphism Screening

The following diagram illustrates a typical workflow for the screening and characterization of polymorphs of a new chemical entity.

Caption: A generalized workflow for the screening, characterization, and selection of polymorphs of an active pharmaceutical ingredient (API).

Conclusion and Future Outlook

The current body of scientific literature lacks information on the solid-state crystal structure and polymorphism of this compound. While its liquid structure has been characterized, the absence of solid-state data represents a significant knowledge gap. For any potential application of this compound in the pharmaceutical industry, a thorough investigation of its solid-state properties, including a comprehensive polymorphism screen, is imperative. The experimental methodologies and workflows outlined in this guide provide a framework for such future investigations. The discovery and characterization of different polymorphic forms of this compound will be crucial for understanding its stability, solubility, and ultimately, its suitability for development as or within a drug product.

References

- 1. Liquid structure of dibutyl sulfoxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. Liquid structure of dibutyl sulfoxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymorphism of Organic Materials – Yu Lab – UW–Madison [pharmacy.wisc.edu]

- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mt.com [mt.com]

A Deep Dive into Dibutyl Sulphoxide: A Theoretical and Computational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl sulphoxide (DBSO), a dialkyl sulfoxide, presents a molecule of interest due to its amphiphilic nature, stemming from its polar sulfoxide head and non-polar butyl tails. This dual characteristic governs its liquid-state organization and potential as a ligand. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of DBSO. It is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development by detailing both the computational workflows and the corresponding experimental protocols necessary for a thorough investigation of this and similar molecules.

Introduction

This compound ((C₄H₉)₂SO) is an organic compound that has garnered interest for its unique physicochemical properties. Unlike its well-studied lower homologue, dimethyl sulfoxide (DMSO), DBSO's longer alkyl chains introduce greater conformational flexibility and enhance its hydrophobic character, leading to distinct self-association behaviors in the liquid phase[1]. Understanding the molecular structure, vibrational modes, and electronic characteristics of DBSO is crucial for its potential applications, including its use as a ligand in coordination chemistry and as a solvent.[1]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricacies of molecular systems at the atomic level. This guide will explore the application of DFT to predict the geometric and electronic properties of DBSO, complemented by a discussion of experimental techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for validating theoretical findings.

Theoretical and Computational Methodology

The computational investigation of this compound typically involves a multi-step process, beginning with the construction of the molecular model and culminating in the prediction of its properties.

Computational Workflow

The general workflow for the theoretical prediction of DBSO's properties is illustrated in the diagram below. This process begins with the initial model construction, followed by geometry optimization to find the most stable molecular conformation. Subsequent calculations can then be performed on this optimized structure to determine its vibrational frequencies, electronic properties, and other characteristics of interest.

References

Methodological & Application

Application Notes: Dibutyl Sulphoxide (DBSO) as a Solvent in Organic Synthesis

Introduction

Dibutyl sulphoxide (DBSO) is a polar aprotic solvent belonging to the sulfoxide class of organic compounds. While its lower homologue, dimethyl sulfoxide (DMSO), is a ubiquitous solvent in organic synthesis, DBSO presents a unique set of properties that make it a valuable alternative for specific applications.[1][2] Its higher boiling point, distinct solubility profile, and potential as a ligand in coordination chemistry offer advantages in high-temperature reactions and for dissolving a range of organic and inorganic compounds.[3][4] These application notes provide an overview of DBSO's properties, its role in key organic transformations, and generalized protocols for its use.

Physicochemical Properties

DBSO's physical properties, particularly its higher boiling point and melting point compared to DMSO, make it suitable for reactions requiring elevated temperatures. Its character as a polar aprotic solvent is central to its utility, enabling it to dissolve a wide array of substrates while effectively solvating cations, thereby enhancing the reactivity of anionic nucleophiles.[5][6]

| Property | This compound (DBSO) | Dimethyl Sulfoxide (DMSO) | Reference(s) |

| Molecular Formula | C₈H₁₈OS | C₂H₆OS | [7] |

| Molecular Weight | 162.29 g/mol | 78.13 g/mol | [7] |